methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Overview
Description
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring and a hydrazinecarboxylate group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets such as cytochrome complexes
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
A study on a similar compound, n-methyl-2-pyrrolidone (nmp), showed that it was well-tolerated in patients with relapsed/refractory multiple myeloma, and its systemic exposure exceeded the in vivo efficacy threshold required in preclinical studies .
Result of Action
Similar compounds have been found to have various effects, including antimicrobial activity
Action Environment
The action, efficacy, and stability of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate may be influenced by various environmental factors. For example, similar compounds have been found to be produced in seawater via photochemical reactions, and factors such as illumination, acidic pH, and the presence of dissolved organic carbon can accelerate their production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate typically involves the reaction of pyrrolidine derivatives with hydrazinecarboxylate under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Hydrazinecarboxylate derivatives: Compounds with similar hydrazinecarboxylate groups.
Uniqueness
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRDPUPSILFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC1=NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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